8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione
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Overview
Description
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound with the molecular formula C21H28N2O3 and a molecular weight of 356.459 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a piperidine ring and a phenyl group substituted with a hydroxy group and a piperidylmethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Spirocyclic Formation: The spirocyclic structure is formed by reacting the piperidine derivative with a suitable spirocyclic precursor under controlled temperature and pressure conditions.
Substitution Reactions: The phenyl group is introduced through a substitution reaction, where a halogenated phenyl compound reacts with the spirocyclic intermediate in the presence of a base.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Gene Expression Modulation: It may influence the expression of specific genes, resulting in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **1,3,8-triazaspiro[4.5]decane
Properties
CAS No. |
71471-54-0 |
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Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
8-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H28N2O3/c24-18-7-6-17(12-16(18)15-22-10-4-1-5-11-22)23-19(25)13-21(14-20(23)26)8-2-3-9-21/h6-7,12,24H,1-5,8-11,13-15H2 |
InChI Key |
KPWNMBAUWPHBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=O)CC4(CCCC4)CC3=O)O |
Origin of Product |
United States |
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